Methyl (2E)-4,4-dimethyl-2-pentenoate
Overview
Description
Methyl (2E)-4,4-dimethyl-2-pentenoate is a chemical compound that belongs to the class of esters. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various other compounds.
Scientific Research Applications
Thermal Rearrangement of Unsaturated Esters :
- Research by McGreer and Chiu (1968) explored the thermal rearrangement of α,β- to β,γ-unsaturated esters, including methyl cis-4-methyl-2-pentenoate, suggesting a mechanism involving a cyclic 1,5-transfer of hydrogen (Mcgreer & Chiu, 1968).
Synthesis of Novel 3-Oxopiperidin-2-Ones :
- Dejaegher, D’hooghe, and Kimpe (2008) described a process for transforming methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 3-oxopiperidin-2-ones, showcasing the chemical versatility of this compound (Dejaegher, D’hooghe, & Kimpe, 2008).
Vinyloxirane Thermal Reaction :
- HasegawaHajime, SaitoHitoshi, and TsuchitaniKazuo (1977) investigated the thermal reaction of vinyloxirane derivatives, including methyl 4,5-epoxy-3-methoxycarbonyl-4-methyl-trans-2-pentenoate (HasegawaHajime, SaitoHitoshi, & TsuchitaniKazuo, 1977).
Hydroesterification of Butadiene :
- A study by Matsuda (1973) focused on the cobalt carbonyl-catalyzed hydroesterification of butadiene, producing methyl 3-pentenoate, which is closely related to the chemical structure of interest (Matsuda, 1973).
Production of Nylon Intermediates :
- Marckwordt et al. (2019) described the use of methyl 2-, 3-, and 4-pentenoate, which are structurally similar, in the production of nylon intermediates from bio-based levulinic acid (Marckwordt et al., 2019).
Synthesis of Pyran-2-One Derivatives :
- Tanaka, Urata, and Fuchikami (1986) studied the terminal oxidation of 3,3-dimethyl-4-pentenoates, leading to the synthesis of pyran-2-one derivatives, highlighting the compound's applicability in organic synthesis (Tanaka, Urata, & Fuchikami, 1986).
Photoisomerization in Unsaturated Carboxylic Acids :
- Biot, Keukeleire, and Verzele (2010) explored the photoisomerization of unsaturated carboxylic acids, including compounds structurally related to methyl (2E)-4,4-dimethyl-2-pentenoate (Biot, Keukeleire, & Verzele, 2010).
properties
IUPAC Name |
methyl (E)-4,4-dimethylpent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)6-5-7(9)10-4/h5-6H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLWRINPDMKVHW-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E)-4,4-dimethyl-2-pentenoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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